N-Boc-3-Fluoro-L-tyrosine

Descripción general

Descripción

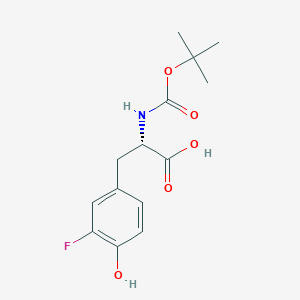

N-Boc-3-Fluoro-L-tyrosine is a derivative of the amino acid tyrosine, where the hydrogen atom at the para position of the phenolic ring is replaced by a fluorine atom. The compound is protected by a tert-butoxycarbonyl (Boc) group at the amino terminus. This modification enhances the compound’s stability and makes it useful in various synthetic and research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-Fluoro-L-tyrosine typically begins with commercially available N-Boc-L-tyrosine. The fluorination of the aromatic ring is achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

Reduction: The compound can be reduced at the carbonyl group of the Boc protecting group under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Deprotected amino acids.

Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Scientific Research Applications

N-Boc-3-Fluoro-L-tyrosine finds applications across several domains:

1. Peptide Synthesis

- It serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the incorporation of fluorinated amino acids into peptides, which can alter their biological activity and stability.

2. Enzyme-Substrate Interactions

- The compound is utilized in studying enzyme-substrate interactions, particularly with enzymes like superoxide dismutase (Mn), which plays a vital role in cellular oxidative stress responses. Substituting natural tyrosine with this compound can influence protein structure and function, impacting signaling pathways and gene expression .

3. Medicinal Chemistry

- Investigated for its potential in positron emission tomography (PET) imaging due to the presence of fluorine, which can be labeled with radioactive isotopes. This application is particularly relevant in developing radiopharmaceuticals for diagnostic imaging .

4. Neuroscience

- Research indicates that derivatives of this compound may act as opioid receptor ligands, showing enhanced binding affinity and selectivity compared to non-fluorinated counterparts. This suggests potential applications in pain management therapies .

5. Material Science

- Used in the development of new materials with enhanced properties such as increased stability and resistance to degradation. The incorporation of fluorinated compounds can lead to materials with superior performance characteristics.

Comparative Analysis with Related Compounds

The following table summarizes key structural characteristics and unique features of this compound compared to similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Fluorine at the 3-position | Enhanced stability; useful in peptide synthesis and imaging |

| 3-Fluoro-L-Tyrosine | Lacks Boc protection | More reactive; used directly in reactions |

| N-Boc-L-Tyrosine | No fluorination | Widely used in peptide synthesis without modifications |

| 2-Fluoro-L-Tyrosine | Fluorine at the 2-position | Different biological activity due to regioselectivity |

| N-Boc-4-Fluoro-L-Tyrosine | Fluorination at the para position | Distinct pharmacological properties |

This comparative analysis highlights how this compound stands out due to its specific meta fluorination, influencing its binding properties and biological activity more significantly than its ortho or para counterparts.

Case Studies

- Opioid Receptor Binding Studies : Research has shown that this compound derivatives exhibit enhanced potency as opioid receptor ligands, suggesting their potential role in developing new analgesics .

- Enzyme Activity Modulation : Studies involving superoxide dismutase have demonstrated that substituting natural tyrosine with this compound alters enzyme activity, impacting cellular metabolism and oxidative stress responses .

- Synthesis Techniques : The synthesis of this compound typically involves electrophilic fluorination methods using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), showcasing its accessibility for research applications.

Mecanismo De Acción

The mechanism of action of N-Boc-3-Fluoro-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and specificity by altering the electronic properties of the aromatic ring. This can affect the compound’s ability to participate in hydrogen bonding and other non-covalent interactions .

Molecular Targets and Pathways:

Enzymes: The compound can act as a substrate or inhibitor for various enzymes, particularly those involved in amino acid metabolism.

Receptors: It can bind to receptors that recognize tyrosine derivatives, influencing signal transduction pathways.

Comparación Con Compuestos Similares

3-Fluoro-L-tyrosine: Lacks the Boc protecting group, making it less stable but more reactive.

N-Boc-L-tyrosine: Lacks the fluorine atom, making it less useful in fluorine-specific applications.

N-Boc-3-Iodo-L-tyrosine: Similar structure but with an iodine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness: N-Boc-3

Actividad Biológica

N-Boc-3-Fluoro-L-Tyrosine is a fluorinated derivative of the amino acid tyrosine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a fluorine atom at the 3-position of the aromatic ring. This compound plays a significant role in biochemical research and pharmaceutical applications due to its unique properties. This article explores its biological activity, mechanisms of action, and potential applications.

- Molecular Formula : C₁₄H₁₈FNO₅

- Molecular Weight : Approximately 299.29 g/mol

- Structure : The compound features a fluorine atom replacing a hydrogen atom on the phenolic ring, which alters its reactivity and interaction with biological systems.

This compound primarily interacts with various biomolecules, influencing enzyme activity and protein interactions. Notably, it targets superoxide dismutase (Mn), a critical enzyme involved in cellular oxidative stress responses. The introduction of fluorine can enhance the metabolic stability and bioavailability of compounds compared to their non-fluorinated counterparts.

Enzyme Interactions

This compound has been shown to act as a substrate in protein biosynthesis, effectively replacing natural tyrosine in proteins. This substitution can influence the protein's structure and function, impacting cellular processes such as signaling pathways and gene expression. For instance, studies indicate that it may alter the activity of enzymes like superoxide dismutase, thereby affecting cellular metabolism and oxidative stress responses.

Cellular Effects

The compound's incorporation into peptides allows researchers to probe protein-protein interactions and enzyme-substrate dynamics. By strategically placing this compound within peptide sequences, scientists can study binding affinities and catalytic efficiencies, providing insights into enzyme mechanisms and potential inhibitor design.

Case Study: Enzyme Activity Modulation

In one study, this compound was incorporated into peptide chains to evaluate its effect on superoxide dismutase activity. The results indicated that fluorination at the 3-position significantly influenced enzyme kinetics, suggesting that this modification could be used to design more effective enzyme inhibitors.

Stability and Degradation Studies

Research has also focused on the stability of this compound in biological systems. Investigations revealed that the compound remains stable under physiological conditions, which is crucial for its potential therapeutic applications. Understanding its degradation pathways is essential for predicting its behavior in vivo .

Applications in Scientific Research

This compound serves multiple roles in scientific research:

- Peptide Synthesis : It is widely used as a building block in solid-phase peptide synthesis (SPPS), allowing for the creation of fluorinated peptides with tailored properties.

- Pharmaceutical Development : The compound's ability to enhance drug stability makes it a candidate for developing new pharmaceuticals with improved efficacy.

- Molecular Imaging : Its fluorine content allows for applications in positron emission tomography (PET), facilitating non-invasive imaging techniques in clinical settings.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Boc-3-Chloro-D-Tyrosine | Chlorine atom at the 3-position | Similar reactivity but different biological effects |

| N-Boc-L-Tyrosine | No fluorine substitution | Represents the natural form without modifications |

| 2-Fluoro-L-Tyrosine | Fluorine at the 2-position | Different regioselectivity impacting biological activity |

| 3-Fluoro-L-Tyrosine | Fluorine at the 3-position | Used in similar applications but differs in chirality |

This comparative analysis highlights how this compound stands out due to its specific fluorination pattern and protective Boc group, enhancing its utility in synthetic chemistry and biological studies while providing distinct reactivity profiles compared to similar compounds .

Propiedades

IUPAC Name |

(2S)-3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDYYTCMUSVKTJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620969 | |

| Record name | N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125218-33-9 | |

| Record name | N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.